molecular formula C16H11Cl2NO3 B2866149 3-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one CAS No. 339023-47-1

3-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one

Cat. No.: B2866149
CAS No.: 339023-47-1
M. Wt: 336.17
InChI Key: ZPWRKBXYYSMKLX-NVNXTCNLSA-N
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Description

The compound “3-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one” is a chemical substance with the molecular formula C16H11Cl2NO3 . It is also known by other names such as "1-[(2,6-Dichlorobenzyl)oxy]-3-[(methoxyamino)methylene]urea" .


Molecular Structure Analysis

The molecular structure of this compound involves a benzofuran ring with a methylene-amino linkage to a dichlorobenzyl group . The exact 3D structure would require more specific resources or software to visualize.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 336.169 . It has a density of 1.5±0.1 g/cm3, and a boiling point of 464.1±55.0 °C at 760 mmHg . Other properties such as melting point and solubility are not specified in the available resources.

Scientific Research Applications

Intramolecular Hydrogen Bonding and Tautomerism

Research on Schiff bases, such as N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, has shown that these compounds exhibit intramolecular hydrogen bonding and exist in tautomeric forms. These characteristics are crucial for understanding the chemical behavior and reactivity of related compounds, including those with benzofuran cores. Such studies contribute to the broader understanding of molecular structures and their dynamic properties in different solvents (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).

Synthesis and Chemical Analysis

Research into the synthesis and analysis of compounds like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP) demonstrates the methodologies for creating novel benzofuran derivatives with potential biological activities. These studies involve ring opening followed by ring closure reactions, spectral data analysis, and quantum studies to establish chemical structures and predict properties (Halim & Ibrahim, 2022).

Crystallography and Molecular Interactions

Crystallographic studies on methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate and related compounds reveal the stabilization mechanisms of molecular structures through aromatic π–π interactions and hydrogen bonding. These findings are significant for understanding the solid-state properties of benzofuran derivatives and designing materials with desired physical characteristics (Choi, Seo, Son, & Lee, 2008).

Photostimulated Chemical Reactions

Studies on the photostimulated reactions of aryl chlorides and bromides with reduced ethyl benzoate provide insights into the hydrodehalogenation and reductive radical cyclization reactions. This research is relevant for the synthesis of reduced and cyclized products with high yields, demonstrating the potential for photostimulated processes in creating complex organic molecules (Vaillard, Postigo, & Rossi, 2004).

Azo Polymers for Reversible Optical Storage

The development of azo polymers for reversible optical storage showcases the application of benzofuran derivatives in material science. Research in this area explores the cooperative motion of polar side groups in amorphous polymers, contributing to advancements in optical data storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

Properties

IUPAC Name

3-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]-2-benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3/c17-13-6-3-7-14(18)12(13)9-21-19-8-15-10-4-1-2-5-11(10)16(20)22-15/h1-8,20H,9H2/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXAYKMKNFMMBB-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NOCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(OC(=C2C=C1)O)/C=N/OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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